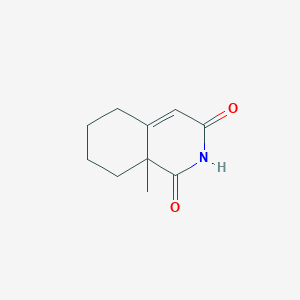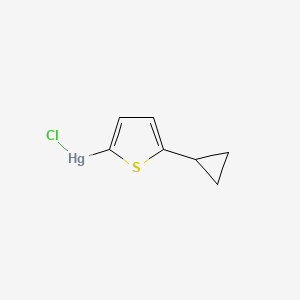
Chloro(5-cyclopropylthiophen-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(5-cyclopropylthiophen-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and a 5-cyclopropylthiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(5-cyclopropylthiophen-2-yl)mercury typically involves the reaction of 5-cyclopropylthiophene with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
5-cyclopropylthiophene+HgCl2→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(5-cyclopropylthiophen-2-yl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organomercury derivatives.
Aplicaciones Científicas De Investigación
Chloro(5-cyclopropylthiophen-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, particularly in the context of mercury-based drugs, is ongoing.
Mecanismo De Acción
The mechanism by which Chloro(5-cyclopropylthiophen-2-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, leading to potential biological activity. The pathways involved may include inhibition of enzymes and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(phenyl)mercury
- Chloro(methyl)mercury
- Chloro(ethyl)mercury
Uniqueness
Chloro(5-cyclopropylthiophen-2-yl)mercury is unique due to the presence of the 5-cyclopropylthiophen-2-yl group, which imparts distinct chemical properties and potential applications compared to other organomercury compounds. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific research purposes.
Propiedades
Número CAS |
90185-41-4 |
|---|---|
Fórmula molecular |
C7H7ClHgS |
Peso molecular |
359.24 g/mol |
Nombre IUPAC |
chloro-(5-cyclopropylthiophen-2-yl)mercury |
InChI |
InChI=1S/C7H7S.ClH.Hg/c1-2-7(8-5-1)6-3-4-6;;/h1-2,6H,3-4H2;1H;/q;;+1/p-1 |
Clave InChI |
DFUQXAASCWJGJV-UHFFFAOYSA-M |
SMILES canónico |
C1CC1C2=CC=C(S2)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


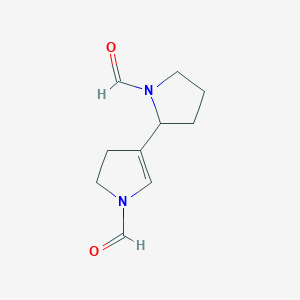


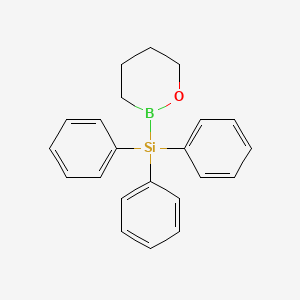


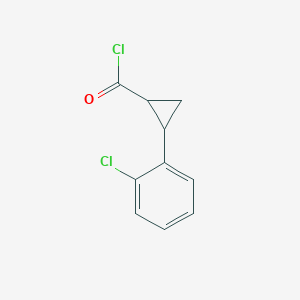
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)

![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
